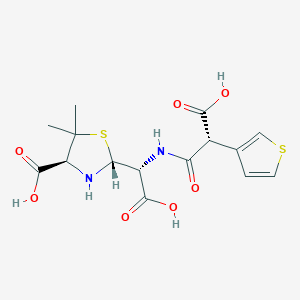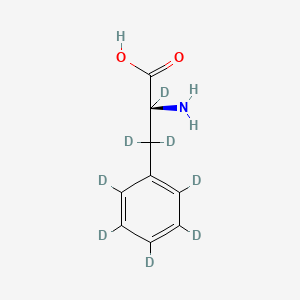
DSPE-PEG2000-氰尿酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DSPE-PEG2000-cyanur (DPPC) is a biocompatible and biodegradable polymer that has been widely used in various biomedical and biopharmaceutical applications. DPPC is a type of amphiphilic block copolymer composed of a hydrophobic polyethylene glycol (PEG) backbone and a hydrophilic poly(ethylene glycol)-cyanurate (DSPE-Cyanurate) block. It has been used in a variety of drug delivery systems and has shown great potential for use in tissue engineering, regenerative medicine, and drug delivery. DPPC has a number of advantages over other polymers, including its biocompatibility, biodegradability, and versatility.
科学研究应用
药物递送系统
DSPE-PEG2000-氰尿酸酯: 广泛应用于药物递送系统的开发,特别是脂质纳米颗粒 (LNPs)。 这些 LNPs 可以封装治疗剂,如 microRNAs 或小分子药物,并确保其稳定地递送到目标部位 {svg_1}。脂质纳米颗粒的 PEG 化增强了其稳定性和在血流中的循环时间,使其成为持续释放治疗剂的理想选择。
癌症治疗
在癌症治疗中,DSPE-PEG2000-氰尿酸酯基 LNPs 已被用于将 miRNA 或药物递送到肿瘤细胞 {svg_2}。这些 LNPs 可以被功能化以靶向特定癌细胞受体,从而减少脱靶效应并提高治疗效果。 例如,含有 DSPE-PEG2000-氰尿酸酯封装 let-7a miRNA 的 LNPs 已被证明可以减少肺癌细胞的增殖和迁移 {svg_3}。
基因治疗
基因治疗技术利用DSPE-PEG2000-氰尿酸酯来递送遗传物质。 该化合物形成稳定 LNPs 的能力允许有效封装和保护核酸,促进其转运到细胞中 {svg_4}。这对于递送可以调节患病细胞中基因表达的 miRNA 尤其有用。
免疫治疗
DSPE-PEG2000-氰尿酸酯: 在免疫治疗中起着至关重要的作用,它被用于创建可以调节免疫系统对疾病反应的 LNPs {svg_5}。这些 LNPs 可以被设计为靶向特定的免疫细胞并递送免疫调节剂,有可能增强免疫疗法的有效性。
靶向治疗
DSPE-PEG2000-氰尿酸酯的功能化能力允许创建靶向治疗应用。 通过将特定的配体或抗体连接到 LNPs,它们可以被引导与特定的细胞类型或组织结合,将治疗剂直接递送到疾病部位 {svg_6}。
诊断成像
在诊断成像领域,DSPE-PEG2000-氰尿酸酯可用于开发 LNPs 中的造影剂 {svg_7}。这些可以被设计为在特定组织或病理部位积聚,增强 MRI 等成像技术的对比度,并提供对感兴趣区域的更好可视化。
作用机制
Target of Action
DSPE-PEG2000-Cyanur is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of micro RNA (miRNA) in vitro . The primary target of this compound is the Eph tyrosine kinase receptor (Eph), a ligand to which it is conjugated . Eph receptors play a crucial role in various biological processes, including cell migration, adhesion, and proliferation.
Mode of Action
DSPE-PEG2000-Cyanur interacts with its targets through encapsulation and conjugation. It encapsulates specific miRNAs, such as let-7a miRNA, and is conjugated to the Eph ligand ephrin-A1 . This allows the compound to deliver the encapsulated miRNA to cells expressing the Eph receptor, thereby influencing the cellular processes regulated by the miRNA.
Biochemical Pathways
The biochemical pathways affected by DSPE-PEG2000-Cyanur are primarily those regulated by the delivered miRNA. For instance, let-7a miRNA is known to regulate various cellular processes, including cell proliferation and migration . By delivering let-7a miRNA to target cells, DSPE-PEG2000-Cyanur can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is sparingly soluble in methanol , which may influence its bioavailability.
Result of Action
The result of DSPE-PEG2000-Cyanur’s action is primarily seen in its effects on cell proliferation and migration. LNPs containing DSPE-PEG2000-Cyanur, encapsulating let-7a miRNA, and conjugated to the Eph ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of various lung cancer cells, as well as reduce migration of these cells in a wound healing assay .
Action Environment
The action of DSPE-PEG2000-Cyanur can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of Eph receptors on the target cells, as well as the specific miRNA encapsulated within the LNPs.
生化分析
Biochemical Properties
DSPE-PEG2000-Cyanur interacts with various biomolecules. It is used for the attachment of peptides, antibodies, and other proteins without the need for previous derivatization . This suggests that DSPE-PEG2000-Cyanur can form covalent bonds with these biomolecules, facilitating their attachment to lipid membranes.
Cellular Effects
DSPE-PEG2000-Cyanur has been used in the generation of lipid nanoparticles (LNPs) for the delivery of microRNA (miRNA) in vitro . LNPs containing DSPE-PEG2000-Cyanur, encapsulating let-7a miRNA, and conjugated to the Eph tyrosine kinase receptor (Eph) ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of NCI H2081, NCI 5380, and A549 lung cancer cells, as well as reduce migration of NCI 5380 cells in a wound healing assay .
Molecular Mechanism
The molecular mechanism of DSPE-PEG2000-Cyanur involves its ability to form covalent bonds with peptides, antibodies, and other proteins . This allows these biomolecules to be attached to lipid membranes, potentially altering their activity and interactions with other cellular components.
Temporal Effects in Laboratory Settings
It is known that the compound is hygroscopic and light-sensitive
Metabolic Pathways
DSPE-PEG2000-Cyanur can be metabolized into DSPE and PEG by esterase in vivo and excreted as PEG in urine .
Transport and Distribution
DSPE-PEG2000-Cyanur is used in the generation of lipid nanoparticles for targeted drug delivery This suggests that it can be transported and distributed within cells and tissues via these nanoparticles
Subcellular Localization
Given its use in the generation of lipid nanoparticles for targeted drug delivery , it is likely that DSPE-PEG2000-Cyanur localizes to the cell membrane where it can interact with other biomolecules
属性
| { "Design of the Synthesis Pathway": "The synthesis of DSPE-PEG2000-cyanur involves the conjugation of DSPE-PEG2000 and cyanuric chloride through a series of reactions.", "Starting Materials": [ "DSPE-PEG2000", "Cyanuric chloride", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "DSPE-PEG2000 is dissolved in chloroform and mixed with triethylamine.", "Cyanuric chloride is dissolved in dimethylformamide and added dropwise to the DSPE-PEG2000 solution.", "The reaction mixture is stirred at room temperature for 24 hours.", "Sodium bicarbonate is added to the reaction mixture to neutralize the excess triethylamine.", "The mixture is then washed with water and methanol to remove any impurities.", "The final product, DSPE-PEG2000-cyanur, is obtained by drying the purified product under vacuum." ] } | |
CAS 编号 |
1246304-74-4 |
分子式 |
C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n |
分子量 |
2982.15 |
同义词 |
α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)


